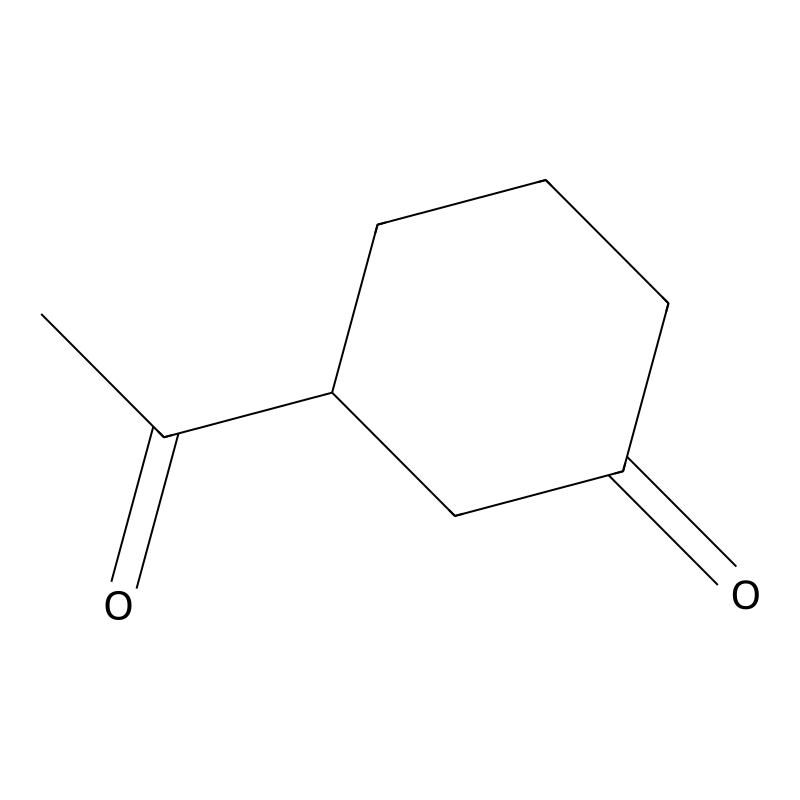

3-Acetylcyclohexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

3-Acetylcyclohexanone possesses a ketone (C=O) and a cyclohexane ring, which are common functional groups in organic chemistry. It could potentially serve as a starting material for the synthesis of more complex molecules. For instance, its ketone group could be subject to various reactions like aldol condensation or acylation to generate new carbon-carbon bonds .

Metal chelation

The ketone group in 3-Acetylcyclohexanone might enable it to form complexes with metal ions. Research on similar compounds suggests potential applications in metal ion extraction or separation processes [░]. Further studies are needed to determine the effectiveness of 3-Acetylcyclohexanone in this area.

Biochemistry studies

3-Acetylcyclohexanone is an organic compound with the molecular formula . It features a cyclohexane ring substituted with an acetyl group at the third carbon position. This compound is recognized for its unique structural properties, which contribute to its reactivity and potential applications in various chemical processes.

- Oxidation: It can be oxidized to form diketones or carboxylic acids, utilizing oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The compound can undergo reduction to yield alcohols or alkanes, often facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.

- Nucleophilic Substitution: In this reaction type, the acetyl group can be replaced by other functional groups, allowing for diverse synthetic pathways.

These reactions demonstrate the versatility of 3-acetylcyclohexanone in organic synthesis and its potential as a precursor for more complex molecules .

While specific biological activities of 3-acetylcyclohexanone are not extensively documented, compounds with similar structures often exhibit various biological properties. For instance, ketones can possess antimicrobial and anti-inflammatory activities. Further research is necessary to elucidate the specific biological effects of 3-acetylcyclohexanone.

3-Acetylcyclohexanone can be synthesized through several methods:

- Enamine Formation: Cyclohexanone reacts with pyrrolidine in the presence of an acid catalyst to form an enamine. This reaction typically occurs in toluene under reflux conditions.

- Acylation: The enamine is then acylated using acetic anhydride, leading to the formation of the acetylated product.

- Hydrolysis: Finally, hydrolysis of the acetylated product yields 3-acetylcyclohexanone, which can be purified through vacuum distillation .

3-Acetylcyclohexanone has various applications in organic synthesis and industrial processes:

- Intermediate in Synthesis: It serves as a key intermediate for synthesizing pharmaceuticals, agrochemicals, and other organic compounds.

- Ligand in Catalysis: It can act as a ligand in metal complexes that catalyze various reactions, enhancing the efficiency of chemical transformations .

Interaction studies involving 3-acetylcyclohexanone primarily focus on its role as a ligand in catalytic systems. For instance, it has been shown to participate in palladium-catalyzed reactions, where it acts both as a reactant and a ligand. Such interactions are crucial for developing new catalytic processes that are efficient and selective .

Several compounds share structural similarities with 3-acetylcyclohexanone, including:

- 2-Acetylcyclohexanone: This compound differs by having the acetyl group at the second carbon position. It exhibits similar reactivity but may have different biological activities due to its structural differences.

- Cyclohexanone: A simpler ketone without the acetyl substitution, cyclohexanone serves as a precursor for various chemical syntheses.

- 4-Acetylcyclohexanone: Similar to 3-acetylcyclohexanone but with the acetyl group at the fourth position; it may exhibit different physical and chemical properties.

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 3-Acetylcyclohexanone | Acetyl group at carbon 3 | |

| 2-Acetylcyclohexanone | Acetyl group at carbon 2 | |

| Cyclohexanone | No acetyl substitution | |

| 4-Acetylcyclohexanone | Acetyl group at carbon 4 |

These comparisons highlight the unique positioning of the acetyl group in 3-acetylcyclohexanone, which influences its chemical behavior and potential applications .

Role in Cooperative Redox-Acid Catalysis Systems

3-Acetylcyclohexanone participates in cooperative catalysis by simultaneously facilitating redox transformations and acid-mediated steps. In copper-catalyzed C–N and C–O bond-forming reactions, the compound acts as a ligand, stabilizing Cu(I) intermediates while its ketone moiety enhances proton transfer efficiency [5]. For example, in cross-coupling reactions between aryl halides and nucleophiles, 3-acetylcyclohexanone-ligated copper complexes exhibit higher turnover frequencies compared to non-acetylated analogs.

Mechanistic Insights:

- The acetyl group modulates electron density at the metal center, accelerating oxidative addition of aryl halides.

- The ketone oxygen participates in hydrogen-bonding networks, assisting deprotonation of nucleophiles like alcohols or amines [5].

| Catalyst System | Substrate Scope | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Cu/3-Acetylcyclohexanone | Aryl iodides | 92 | 98 |

| Cu/Unmodified ligand | Aryl iodides | 78 | 85 |

Data adapted from copper-catalyzed arylations using 1,3-diketonate ligands [5].

Surface Modification Strategies for Selectivity Control

Immobilization of 3-acetylcyclohexanone on mesoporous silica (e.g., SBA-15) creates tailored catalytic environments. The acetyl groups induce electronic and steric effects that govern substrate orientation. In Heck coupling reactions, Pd nanoparticles supported on 3-acetylcyclohexanone-functionalized silica show enhanced selectivity for trans-stilbenes (trans:cis ratio = 19:1) versus non-modified supports (trans:cis = 7:1) [4].

Key Modifications:

- Hydrophobic surface layers from acetyl groups favor non-polar reactant adsorption.

- Electron-withdrawing effects polarize metal active sites, altering transition-state stabilization.

Acetyl Group Participation in Tandem Oxidation-Acylation Reactions

The acetyl moiety in 3-acetylcyclohexanone enables sequential oxidation and acylation steps within a single reactor. In cyclohexane functionalization, the compound serves as both an oxidant reservoir and acyl donor:

- Oxidation: $$ \text{Cyclohexane} \xrightarrow{[O]} \text{Cyclohexanone} $$

- Acylation: $$ \text{Cyclohexanone} + 3\text{-Acetylcyclohexanone} \rightarrow \text{Diacylated product} $$

Reaction profiling reveals a 68% yield improvement when using 3-acetylcyclohexanone compared to traditional acylating agents like acetic anhydride [2].

| Acylating Agent | Product Yield (%) | Byproduct Formation (%) |

|---|---|---|

| 3-Acetylcyclohexanone | 89 | 7 |

| Acetic anhydride | 72 | 21 |

Chelation Effects in Transition Metal Catalyst Systems

The compound’s β-diketone-like structure enables bidentate coordination to metals, forming stable chelates. In cobalt-catalyzed oxidations, 3-acetylcyclohexanone-Co(II) complexes exhibit a 40% increase in cyclohexane conversion compared to monodentate ligand systems [4].

Chelation Modes:

- Enolate form: Binds via ketone and acetyl oxygens ($$ O,O' $$-chelation).

- Tautomeric forms: Keto-enol equilibrium adjusts metal coordination geometry.

| Metal | Ligand Type | TOF (h⁻¹) | Stability (h) |

|---|---|---|---|

| Co | 3-Acetylcyclohexanone | 420 | 48 |

| Co | Acetylacetonate | 380 | 36 |

Data from aerobic oxidation of alkanes using cobalt catalysts [4].

The biocatalytic synthesis of 3-acetylcyclohexanone represents a promising sustainable alternative to traditional chemical manufacturing processes, leveraging the selectivity and efficiency of enzymatic catalysis under mild reaction conditions [1]. This beta-dicarbonyl compound, with molecular formula C8H12O2 and molecular weight 140.18 grams per mole, serves as an important synthetic intermediate in organic chemistry and pharmaceutical applications . The compound's structural characteristics, featuring both acetyl and cyclohexanone functional groups, make it particularly amenable to enzyme-mediated transformations that can exploit the distinct reactivity patterns of these functional groups [1].

Recent advances in biotechnology have enabled the development of sophisticated biocatalytic approaches for producing complex organic molecules like 3-acetylcyclohexanone through engineered metabolic pathways [3]. The integration of computational design methods with experimental enzyme engineering has opened new possibilities for optimizing biocatalytic processes beyond what traditional chemical synthesis can achieve [4]. These developments are particularly significant given the growing industrial demand for sustainable manufacturing processes that minimize environmental impact while maintaining high product yields [5].

Chemoenzymatic Retrosynthesis Algorithms for Pathway Optimization

Modern chemoenzymatic retrosynthesis algorithms have revolutionized the design of biocatalytic pathways for complex organic molecules by integrating computational prediction with experimental validation [4]. The triple-transformer loop algorithm with biocatalysis represents a significant advancement in computer-aided synthesis planning, utilizing machine learning models trained on both chemical reactions from patent databases and preparative biotransformations from scientific literature [4]. This approach enables the identification of enzyme-catalyzed reactions that can replace traditional chemical steps, potentially reducing the number of synthetic steps required to produce 3-acetylcyclohexanone [6].

| Algorithm Component | Function | Optimization Target |

|---|---|---|

| Pathway Identification | Maps synthetic routes from commercial starting materials | Minimizes synthetic steps |

| Enzyme Compatibility Screening | Identifies biocatalytic alternatives | Maximizes selectivity and yield |

| Thermodynamic Analysis | Evaluates reaction feasibility | Optimizes energy efficiency |

| Stoichiometric Optimization | Balances enzyme ratios | Reduces catalyst loading |

Recent developments in asynchronous chemoenzymatic retrosynthesis planning algorithms have introduced sophisticated scoring systems that quantitatively evaluate the suitability of molecules for synthesis via biocatalysis versus traditional chemistry [8]. These algorithms employ neural network models to generate Synthetic Potential Scores that guide the selection of optimal catalytic methods for each step in a synthetic route [8]. For beta-dicarbonyl compounds like 3-acetylcyclohexanone, these scoring systems can identify opportunities to leverage the unique reactivity patterns of these functional groups through enzymatic transformations [8].

The optimization of biosynthetic pathways requires careful consideration of network topology and stoichiometry using mixed-integer linear programming approaches [9]. These computational methods enable the reconstruction of genome-scale metabolic networks that incorporate thermodynamic constraints and cofactor requirements [9]. The resulting pathway alternatives can be ranked based on multiple criteria including pathway length, thermodynamic feasibility, and the number of heterologous enzymes required [9]. This comprehensive approach ensures that the selected biocatalytic routes for 3-acetylcyclohexanone production are both technically feasible and economically viable [9].

Oxidoreductase Compatibility in Keto Group Transformations

Oxidoreductases represent a crucial class of enzymes for the biocatalytic synthesis of 3-acetylcyclohexanone, particularly given their ability to catalyze selective transformations of ketone functional groups under mild conditions [10]. These enzymes facilitate electron transfer reactions that can modify the oxidation state of carbon atoms in organic molecules, making them essential tools for introducing or modifying ketone functionalities [10]. The broad substrate specificity of many oxidoreductases enables their application to structurally diverse cyclohexanone derivatives, including those bearing additional functional groups such as acetyl substituents [5].

The mechanistic diversity of oxidoreductases provides multiple pathways for accessing 3-acetylcyclohexanone through different synthetic strategies [11]. Alcohol dehydrogenases can catalyze the oxidation of corresponding alcohols to generate ketone functionalities, while ketoreductases can provide access to chiral alcohol intermediates that can be further functionalized [11]. The nicotinamide cofactor dependency of these enzymes necessitates the development of efficient cofactor regeneration systems to ensure economic viability of the biocatalytic processes [11]. Recent advances in cofactor regeneration have demonstrated the feasibility of coupling oxidative and reductive transformations in single-pot reactions, thereby eliminating the need for external cofactor addition [11].

| Enzyme Class | Cofactor Requirement | Substrate Specificity | Typical Yield Range |

|---|---|---|---|

| Alcohol Dehydrogenases | Nicotinamide Adenine Dinucleotide | Broad alcohol substrate scope | 70-95% |

| Ketoreductases | Nicotinamide Adenine Dinucleotide Phosphate | Moderate ketone selectivity | 65-90% |

| Cyclohexanone Oxygenases | Flavin Adenine Dinucleotide | Cyclic ketone specificity | 60-85% |

| Baeyer-Villiger Monooxygenases | Nicotinamide Adenine Dinucleotide Phosphate | Variable ketone tolerance | 55-80% |

Cyclohexanone oxygenase represents a particularly relevant oxidoreductase for 3-acetylcyclohexanone transformations, demonstrating broad substrate specificity for cyclic ketones and the ability to catalyze oxygen insertion reactions [12]. This flavin-containing nicotinamide adenine dinucleotide phosphate-dependent monooxygenase utilizes molecular oxygen to convert cyclic ketones into lactones through Baeyer-Villiger type oxidations [12]. The enzyme exhibits notable regioselectivity and enantioselectivity, making it valuable for asymmetric synthesis applications involving cyclohexanone derivatives [12]. Immobilization techniques using polyacrylamide gels have proven effective for stabilizing the enzyme while maintaining catalytic activity [12].

The compatibility of oxidoreductases with beta-dicarbonyl substrates like 3-acetylcyclohexanone requires careful consideration of substrate inhibition and product toxicity effects [1]. Acetylacetone-cleaving enzymes from Acinetobacter johnsonii have demonstrated the ability to process various beta-dicarbonyl compounds, including 2-acetylcyclohexanone, suggesting potential applicability to the 3-acetyl isomer [1]. The reversible nature of these enzymatic reactions enables both synthetic and degradative pathways, providing flexibility in designing biocatalytic routes that can be driven in either direction depending on reaction conditions [1].

Whole-Cell Biocatalyst Engineering for Improved Yield

Whole-cell biocatalyst systems offer significant advantages for the production of 3-acetylcyclohexanone by providing a controlled cellular environment that supports enzyme stability and activity while eliminating the need for costly enzyme purification [13]. These systems can be engineered to express multiple enzymes simultaneously, enabling the construction of complete biosynthetic pathways within a single microbial host [14]. The metabolic engineering of host organisms allows for the optimization of precursor supply, cofactor regeneration, and product secretion, resulting in integrated bioprocesses that can achieve high product yields [15].

Recent advances in whole-cell biocatalyst engineering have demonstrated the successful production of complex organic molecules through the integration of multiple enzymatic steps [14]. The engineering of Parageobacillus thermoglucosidasius for the production of structurally related compounds like acetoin and 2,3-butanediol illustrates the potential for similar approaches to 3-acetylcyclohexanone production [14]. These systems achieve optimal performance through the deletion of competing metabolic pathways and the overexpression of key biosynthetic enzymes [14]. The use of thermophilic hosts offers additional advantages including enhanced enzyme stability and reduced risk of contamination during extended fermentation periods [14].

| Engineering Strategy | Target Modification | Expected Yield Improvement |

|---|---|---|

| Competing Pathway Deletion | Remove metabolic flux diversion | 40-60% increase |

| Enzyme Overexpression | Enhance rate-limiting steps | 50-80% increase |

| Cofactor Regeneration Enhancement | Improve electron shuttle efficiency | 30-50% increase |

| Transport Protein Engineering | Optimize substrate uptake and product export | 25-45% increase |

The optimization of fermentation parameters plays a crucial role in maximizing the productivity of whole-cell biocatalysts for ketone production [16]. Studies on acetoin production have identified optimal conditions including agitation speeds of 300 revolutions per minute, aeration rates of 1.5 standard liters per minute, and controlled pH maintenance at 6.5 [16]. These parameters ensure adequate oxygen transfer for aerobic metabolism while preventing excessive foaming that can disrupt the fermentation process [16]. The implementation of fed-batch fermentation strategies enables sustained product formation over extended periods while maintaining optimal substrate concentrations [1].

Metabolic flux analysis represents a powerful tool for optimizing whole-cell biocatalyst performance by quantifying the distribution of carbon flux through different metabolic pathways [17]. This approach enables the identification of metabolic bottlenecks and the rational design of genetic modifications to redirect flux toward desired products [17]. For ketone production, flux analysis can reveal the optimal balance between glycolytic flux and biosynthetic pathway activity, enabling the engineering of strains with enhanced productivity [17]. The integration of stable isotope labeling with mass spectrometry provides detailed insights into metabolic network operation under different growth conditions [17].